(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium
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Overview
Description
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a nitro group, and an oxidoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium typically involves multiple steps, starting with the preparation of the benzenesulfonyl group and the nitropropan-2-yl group. The key steps include:
Formation of the Benzenesulfonyl Group: This can be achieved by sulfonation of benzene using sulfuric acid or chlorosulfonic acid.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the appropriate precursor using nitric acid and sulfuric acid.
Formation of the Oxidoazanium Moiety: This step involves the reaction of the nitropropan-2-yl group with an appropriate oxidizing agent to form the oxidoazanium moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale sulfonation and nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium involves its interaction with molecular targets through its sulfonyl and nitro groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Imidazoles: Compounds with an imidazole ring, widely studied for their pharmacological properties.
Thiophenes: Compounds with a thiophene ring, used in medicinal chemistry and material science.
Uniqueness
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium is unique due to its combination of a benzenesulfonyl group and a nitropropan-2-yl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,12(14)15)11(13)10-18(16,17)8-6-4-3-5-7-8/h3-7H,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTZEFXVZNPCD-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=NS(=O)(=O)C1=CC=CC=C1)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/[N+](=N/S(=O)(=O)C1=CC=CC=C1)/[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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